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Compound of Interest

Compound Name: BX471

Cat. No.: B1663656 Get Quote

This technical guide provides a comprehensive overview of BX471, a potent and selective non-

peptide antagonist of the C-C chemokine receptor type 1 (CCR1). This document is intended

for researchers, scientists, and drug development professionals interested in the therapeutic

potential of targeting the CCR1 signaling pathway.

Core Compound Characteristics
BX471, also known as ZK-811752, is a small molecule inhibitor of CCR1.[1][2] It has been

investigated for its therapeutic potential in a variety of inflammatory and autoimmune diseases,

including multiple sclerosis, rheumatoid arthritis, and allergic rhinitis.[2][3][4]

Physicochemical Properties
A summary of the key physicochemical properties of BX471 is presented in Table 1.
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Property Value Reference

Chemical Formula C₂₁H₂₄ClFN₄O₃ [3][5]

Molecular Weight 434.89 g/mol [5]

CAS Number 217645-70-0 [3][5]

Formal Name

N-[5-chloro-2-[2-[(2R)-4-[(4-

fluorophenyl)methyl]-2-methyl-

1-piperazinyl]-2-

oxoethoxy]phenyl]-urea

[3]

Purity ≥98%

Solubility

Soluble in DMSO (≥ 100

mg/mL) and Ethanol (22

mg/mL). Insoluble in water.

[5][6]

Storage Store at +4°C

Bioavailability and Pharmacokinetics
BX471 has demonstrated oral activity with a bioavailability of approximately 60% in dogs.[6][7]

[8] In mice, subcutaneous administration of 20 mg/kg results in peak plasma levels of 9 μM

within 30 minutes, which decline to about 0.4 μM after 2 hours.[7][8]

Mechanism of Action
BX471 functions as a competitive antagonist of CCR1. It selectively binds to CCR1, thereby

preventing the binding of its natural chemokine ligands, including Macrophage Inflammatory

Protein-1α (MIP-1α/CCL3), RANTES (CCL5), and Monocyte Chemoattractant Protein-3 (MCP-

3/CCL7).[3][9] This blockade inhibits downstream signaling pathways that are crucial for

leukocyte trafficking and inflammation.

Signaling Pathway
The primary mechanism of action of BX471 involves the inhibition of the TNF-α activated NF-

κB signaling pathway.[9] By blocking CCR1, BX471 prevents the activation of NF-κB, a key
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transcription factor for pro-inflammatory genes. This leads to a reduction in the expression of

various inflammatory mediators.
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BX471 inhibits CCR1 signaling, preventing downstream inflammatory responses.

Biological Activity and Efficacy
BX471 is a potent and selective antagonist of human CCR1 with a Ki of 1 nM.[1] It exhibits

over 250-fold selectivity for CCR1 compared to other chemokine receptors like CCR2, CCR5,

and CXCR4.[8]

In Vitro Activity
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Assay Species IC₅₀ / Kᵢ Reference

MIP-1α Binding Human Kᵢ = 1 nM [1]

MCP-3 Binding Human Kᵢ = 5.5 nM [1]

RANTES Binding Human Kᵢ = 2.8 nM [3]

MIP-1α Induced Ca²⁺

Mobilization
Human IC₅₀ = 5.8 ± 1 nM [7]

MIP-1α Induced Ca²⁺

Mobilization
Mouse IC₅₀ = 198 ± 7 nM [7]

MIP-1α Binding Mouse Kᵢ = 215 ± 46 nM [7][10]

In Vivo Efficacy
BX471 has demonstrated anti-inflammatory effects in various animal models:

Allergic Rhinitis: In a mouse model, BX471 inhibited eosinophil recruitment and suppressed

the expression of pro-inflammatory mediators.[9]

Multiple Sclerosis: In a rat model of experimental allergic encephalomyelitis, BX471
effectively reduced disease severity.[7]

Renal Fibrosis: BX471 decreased renal fibrosis in a mouse model of obstructive

nephropathy.

Sepsis: Treatment with BX471 attenuated the systemic inflammatory response in a sepsis

model.[3]

Experimental Protocols
Detailed methodologies for key experiments are crucial for the replication and extension of

research findings.

CCR1 Binding Assay
This protocol outlines the procedure to determine the binding affinity of BX471 to CCR1.
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Workflow for a competitive radioligand binding assay to determine Ki of BX471.

Methodology:

Cell Preparation: Use HEK293 cells stably transfected with the human CCR1 receptor.

Ligand Preparation: Prepare a stock solution of a radiolabeled CCR1 ligand, such as ¹²⁵I-

MIP-1α.

Competition Assay: In a multi-well plate, incubate the CCR1-expressing cells with a fixed

concentration of the radiolabeled ligand and varying concentrations of BX471.
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Incubation: Allow the binding to reach equilibrium.

Filtration: Rapidly filter the contents of each well through a glass fiber filter to separate the

cell-bound radioligand from the unbound ligand.

Washing: Wash the filters to remove any non-specifically bound radioligand.

Quantification: Measure the radioactivity retained on the filters using a gamma counter.

Data Analysis: Plot the percentage of specific binding against the concentration of BX471.

Calculate the IC₅₀ value, which is the concentration of BX471 that inhibits 50% of the specific

binding of the radioligand. Convert the IC₅₀ to a Kᵢ value using the Cheng-Prusoff equation.

[1]

Calcium Mobilization Assay
This assay measures the ability of BX471 to inhibit CCR1-mediated intracellular calcium

mobilization.

Methodology:

Cell Loading: Load CCR1-expressing cells with a calcium-sensitive fluorescent dye, such as

Fura-2 AM or Fluo-3 AM.

Baseline Measurement: Measure the baseline fluorescence of the cells.

Compound Addition: Add varying concentrations of BX471 to the cells and incubate.

Agonist Stimulation: Stimulate the cells with a CCR1 agonist (e.g., MIP-1α).

Fluorescence Measurement: Continuously measure the change in fluorescence, which

corresponds to the change in intracellular calcium concentration.

Data Analysis: Determine the IC₅₀ value of BX471 by plotting the inhibition of the calcium

response against the concentration of BX471.[7][10]

Conclusion
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BX471 is a well-characterized, potent, and selective antagonist of CCR1 with demonstrated

efficacy in various preclinical models of inflammatory diseases. Its ability to block the CCR1

signaling pathway, particularly the TNF-α/NF-κB axis, makes it a valuable tool for research and

a potential candidate for therapeutic development. This guide provides a foundational

understanding of the structure, mechanism, and experimental validation of BX471 for

professionals in the field of drug discovery and development.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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